Product packaging for N-Cyclopropylformamide(Cat. No.:CAS No. 58644-54-5)

N-Cyclopropylformamide

Cat. No.: B143999
CAS No.: 58644-54-5
M. Wt: 85.1 g/mol
InChI Key: AWQVKAURKXXOCG-UHFFFAOYSA-N
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Description

N-Cyclopropylformamide (CAS 58644-54-5) is a versatile chemical intermediate with a molecular formula of C4H7NO and a molecular weight of 85.10 g/mol . This compound is primarily used in organic synthesis as a key building block for incorporating the cyclopropyl group into target molecules . In pharmaceutical research, it plays a significant role in the development of novel active compounds. For instance, it serves as a critical scaffold in the design of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5), which is a promising target for treating traumatic brain injury and psychiatric disorders . The cyclopropyl moiety is valued for its ability to influence the conformation and metabolic stability of drug candidates. Additionally, this compound is utilized in the synthesis of agrochemicals, such as fungicides and herbicides, contributing to the discovery of new crop protection agents . It also functions as a versatile reagent in the preparation of various heterocyclic compounds essential in medicinal chemistry and material science . This product is classified as a dangerous good (UN 1993, Class 3) and has the hazard statement H225 for highly flammable liquid and vapor . It is offered with a purity of ≥98% and should be stored sealed in a dry environment at room temperature . This product is for research and further manufacturing use only, not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B143999 N-Cyclopropylformamide CAS No. 58644-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVKAURKXXOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573112
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58644-54-5
Record name N-Cyclopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclopropylformamide and Its Derivatives

Established Synthetic Pathways for N-Cyclopropylformamide

The synthesis of this compound is most commonly achieved through the formylation of its corresponding primary amine, cyclopropylamine (B47189).

Formylation Reactions of Cyclopropylamine

The direct formylation of cyclopropylamine is a straightforward and widely used method for the preparation of this compound. Various formylating agents can be employed for this transformation.

One common approach involves the use of formylating agents that can directly transfer a formyl group to the amine. For example, heating cyclopropylamine with triethyl orthoformate can produce this compound in high yield. thieme-connect.de Another method utilizes N,N-dimethylformamide (DMF) in the presence of a catalyst. For instance, a combination of diethyl phosphite (B83602) and imidazole (B134444) has been shown to effectively catalyze the N-formylation of amines, including those with sensitive functional groups, using DMF as the formylating agent. researchgate.net Microwave irradiation in the presence of acetic acid has also been demonstrated to be an efficient method for the N-formylation of various amines with DMF. researchgate.net

Mechanochemical approaches offer a green and efficient alternative to traditional solvent-based methods. The use of a solid formylating agent like N-formylsaccharin in a ball mill allows for the synthesis of N-formamides in good to excellent yields with simplified purification. nih.gov

Alternative Synthetic Routes to N-Substituted Formamides

While the direct formylation of amines is prevalent, other strategies exist for the synthesis of N-substituted formamides. One such method involves the use of a phosphonic anhydride (B1165640) to catalyze the reaction between an amine and a formamide (B127407) compound, which acts as the formyl donor. google.com This method is applicable to a range of amines, including cyclopropylamine. google.com

Another approach utilizes formamide itself as a reagent for the direct synthesis of N-unsubstituted cyclic imides from cyclic carboxylic anhydrides or their corresponding acids at elevated temperatures. lew.ro While not a direct synthesis of this compound, this highlights the versatility of formamide-related compounds in synthesis.

This compound as a Precursor in Advanced Organic Synthesis

The utility of this compound extends beyond its direct use, serving as a key intermediate in the synthesis of other valuable chemical entities.

Generation of Cyclopropyl (B3062369) Isocyanide from this compound

This compound is a common precursor for the synthesis of cyclopropyl isocyanide, a versatile reagent in organic chemistry. The dehydration of this compound is the standard method for this transformation.

Several reagent systems can effect this dehydration. A classic method involves the use of phosgene (B1210022) in the presence of a tertiary amine like triethylamine. thieme-connect.de However, due to the toxicity of phosgene, milder and safer alternatives have been developed. One such method employs triphenylphosphine (B44618) and iodine in the presence of a tertiary amine, which proceeds under ambient conditions to give high yields of the corresponding isocyanide. organic-chemistry.org Another approach utilizes phosphorus oxychloride (POCl₃) with triethylamine, offering a rapid and highly efficient protocol. mdpi.com Chlorophosphate compounds in the presence of tertiary amines have also been shown to be effective dehydrating agents for the synthesis of isocyanides from N-substituted formamides. organic-chemistry.org

Utilization in Multicomponent Reactions (e.g., Passerini, Ugi)

Isocyanides, readily prepared from N-substituted formamides like this compound, are cornerstone reactants in multicomponent reactions (MCRs). organic-chemistry.orgmdpi.com These reactions, such as the Passerini and Ugi reactions, are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. thieme-connect.demdpi.com The Ugi four-component condensation, in particular, has been widely used to synthesize diverse dipeptide-type products. thieme-connect.de The ability to generate cyclopropyl isocyanide from this compound allows for the incorporation of the cyclopropyl motif into the products of these powerful reactions. thieme-connect.de

Strategic Importance as a Cyclopropyl-Containing Building Block

The cyclopropyl group is a prevalent structural motif in many biologically active compounds and natural products. thieme-connect.denih.gov Its inclusion can significantly impact a molecule's conformational properties and biological activity. This compound serves as a key building block for introducing this valuable moiety.

For instance, derivatives of this compound have been explored in the development of inhibitors for histone demethylase KDM1A, a therapeutic target in cancer. nih.gov The cyclopropylamine scaffold, from which this compound is derived, is a critical component of these inhibitors. nih.gov Furthermore, this compound derivatives have been synthesized as potential radioligands for PET imaging of the histamine (B1213489) subtype-3 receptor, highlighting the importance of this structural unit in medicinal chemistry. acs.org The use of N-substituted formamides as C1 sources in the synthesis of heterocyclic compounds like benzimidazoles further underscores their versatility as building blocks. researchgate.net

Methodological Advancements in this compound Derivative Synthesis

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is crucial in the synthesis of bioactive molecules. For this compound derivatives, which can possess multiple chiral centers, the development of stereoselective and enantioselective methods is of paramount importance. These strategies aim to produce specific stereoisomers, which can exhibit significantly different biological activities.

One notable approach involves the asymmetric synthesis of cyclopropylamines, which are key precursors to this compound derivatives. A method for the synthesis of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides has been reported, utilizing the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents. This reaction proceeds via a 1,3-dehydrohalogenation and subsequent addition to a cyclopropylideneamine intermediate, yielding products with good diastereoselectivity. nih.govacs.org The resulting N-protected cyclopropylamines can then be deprotected and formylated to yield the desired chiral this compound derivatives.

Another strategy focuses on the stereoselective functionalization of existing cyclopropane (B1198618) rings. For instance, a one-pot palladium(0)-catalyzed alkylation and SN' cyclization of 1,4-dichlorobut-2-ene with the anion of α-substituted acetonitriles can produce highly functionalized cyclopropanes with high diastereoselectivity. nih.gov While initial attempts at an asymmetric version of this reaction using chiral palladium ligands showed limited success due to the reversibility of the cyclization step, performing the SN' cyclization under Mitsunobu conditions in the absence of a palladium catalyst provided enantiomerically enriched cyclopropanes. nih.gov These functionalized cyclopropanes can serve as versatile intermediates for the synthesis of complex this compound derivatives.

Furthermore, organocatalytic methods have emerged as powerful tools for the stereoselective synthesis of highly functionalized cyclopropanes. The addition of dimethyl chloromalonate to nitroolefins, catalyzed by tertiary amines, followed by cyclization with DBU, affords nitrocyclopropanes with excellent diastereoselectivity. nih.gov The nitro group can subsequently be reduced to an amine and formylated. Biocatalysis, using engineered myoglobin, has also been employed for the asymmetric cyclopropanation of olefins with diazoacetonitrile, leading to nitrile-substituted cyclopropanes with high diastereo- and enantioselectivity. researchgate.net These chiral cyclopropyl nitriles are valuable precursors that can be converted to the corresponding cyclopropylamines and subsequently to this compound derivatives. researchgate.net

The following table summarizes some of the stereoselective methods applicable to the synthesis of this compound precursors.

Precursor ClassSynthetic MethodKey FeaturesReference
Chiral N-substituted cyclopropylaminesAsymmetric synthesis from N-sulfinyl α-chloro ketimines and Grignard reagentsGood diastereoselectivity nih.govacs.org
Functionalized cyclopropanesPalladium-catalyzed alkylation/cyclizationHigh diastereoselectivity nih.gov
Enantiomerically enriched cyclopropanesSN' cyclization under Mitsunobu conditionsHigh enantioselectivity nih.gov
NitrocyclopropanesOrganocatalytic conjugate addition and cyclizationExcellent diastereoselectivity nih.gov
Nitrile-substituted cyclopropanesMyoglobin-mediated carbene transferHigh diastereo- and enantioselectivity researchgate.net

Development of Novel Reagents and Catalysts for Derivatization

The development of novel reagents and catalysts has expanded the toolbox for the derivatization of this compound and its precursors, enabling the introduction of a wide array of functional groups.

Hypervalent iodine reagents have been utilized for the C(sp³)–C(sp³) bond cleavage and alkynylation of cyclopropylamides under mild photoredox catalysis conditions. sioc.ac.cn This method allows for the synthesis of γ-aminoalkynes from N-cyclopropylamides. The reaction proceeds via an amidyl radical, and the use of a cyclic iodine(III) catalyst facilitates the single-electron oxidation and ring-opening alkynylation. sioc.ac.cn Similarly, N-iodosuccinimide (NIS) or in situ generated cyanogen (B1215507) iodide (ICN) can be used for the 1,3-difunctionalization of cyclopropylamines through a two-electron SN2-like ring-opening pathway. acs.org

In the realm of catalysis, significant efforts have been directed towards the development of chiral catalysts for asymmetric transformations. Chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center coordinated to achiral ligands, represent an emerging class of catalysts for asymmetric synthesis. rsc.org These catalysts offer structural simplicity and open new avenues for catalyst design. Data-driven approaches, including machine learning, are also being employed to design new chiral catalysts, such as chiral carboxylic acids for cobalt-catalyzed atroposelective C-H alkylation of indoles, which could potentially be adapted for the derivatization of this compound derivatives. nih.gov

Chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues have been developed as effective catalysts for various asymmetric transformations, including kinetic resolutions of secondary alcohols. msu.edu Such catalysts could find application in the stereoselective acylation or other modifications of this compound derivatives bearing hydroxyl groups.

The following table provides examples of novel reagents and catalysts for the derivatization of cyclopropane-containing compounds.

Reagent/Catalyst TypeApplicationKey FeaturesReference
Hypervalent Iodine ReagentsRing-opening alkynylation of cyclopropylamidesMild photoredox conditions sioc.ac.cn
N-Iodosuccinimide (NIS)1,3-Difunctionalization of cyclopropylaminesSN2-like ring opening acs.org
Chiral-at-metal CatalystsAsymmetric catalysisChirality at the metal center rsc.org
Data-driven designed chiral acidsCobalt-catalyzed C-H alkylationHigh stereoselectivity nih.gov
Chiral DMAP CatalystsAsymmetric synthesisNucleophilic catalysis msu.edu

Process Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure safety, efficiency, and economic viability. For this compound and its derivatives, which may serve as active pharmaceutical ingredients (APIs) or key intermediates, scalable synthesis is a critical consideration. mt.comchemcon.com

A key aspect of process optimization is the selection of a suitable synthetic route that avoids hazardous reagents and challenging reaction conditions. mt.com For instance, a patent for the synthesis of nitrogen-substituted cyclopropanes highlights a route amenable to industrial scale-up. google.com The process may involve non-enantioselective reduction followed by resolution of the resulting cyclopropylamine with a chiral acid to obtain the desired enantiomerically enriched product. google.com

The optimization of reaction conditions, such as temperature, pressure, solvent, and catalyst loading, is crucial for maximizing yield and minimizing by-products. beilstein-journals.org In the synthesis of 1-phenylcyclopropane carboxamide derivatives, the choice of coupling reagent and solvent was found to significantly impact the reaction time and yield. nih.gov For example, using HATU as a coupling reagent with DIPEA in DMF was found to be more efficient than other combinations. nih.gov

Continuous flow chemistry is an increasingly adopted technology for process optimization and scale-up. It offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for higher throughput compared to batch processes. beilstein-journals.org

The development of a scalable total synthesis of largazole, a potent anticancer agent containing a thiazole (B1198619) ring that can be derived from cyclopropane precursors, provides insights into process optimization. The synthetic route and conditions for each fragment were modified and optimized for larger scale synthesis, resulting in the production of decagrams of the final product with high purity. nih.gov

A report from the Japanese Pharmaceutical and Medical Devices Agency (PMDA) on the drug lenvatinib (B1674733) mesilate mentions this compound as a metabolite. pmda.go.jp While not detailing the synthesis, the documentation of this compound in a regulatory context underscores the importance of well-characterized and scalable synthetic methods for such molecules and their derivatives.

The table below outlines key considerations for the process optimization of this compound derivative synthesis.

Optimization ParameterConsiderationImportance
Synthetic Route SelectionSafety, cost of starting materials, number of stepsOverall process viability and economics
Reaction ConditionsTemperature, pressure, concentration, catalyst loadingMaximizing yield, minimizing impurities
Reagent and Solvent ChoiceEfficiency, safety, environmental impactProcess sustainability and cost
Purification MethodCrystallization vs. chromatographyScalability and cost-effectiveness
Process TechnologyBatch vs. continuous flowSafety, efficiency, and throughput

Chemical Reactivity and Reaction Mechanisms of N Cyclopropylformamide

Fundamental Reactivity Patterns of the Amide Functional Group within N-Cyclopropylformamide

The amide functional group is characterized by a nitrogen atom bonded to a carbonyl carbon. This linkage results in a resonance delocalization of the nitrogen's lone pair of electrons across the N-C-O system. This resonance has a profound impact on the structure and reactivity of the amide bond in this compound, rendering it relatively stable compared to other carboxylic acid derivatives. chemistrysteps.com

The reactivity of the amide group in this compound is defined by its distinct nucleophilic and electrophilic centers.

Electrophilic Site : The carbonyl carbon atom is the primary electrophilic site. Due to the electronegativity of the oxygen atom, this carbon carries a partial positive charge. However, the resonance donation from the adjacent nitrogen atom reduces this positive charge, making amides less electrophilic and less reactive towards nucleophiles than ketones, aldehydes, or esters. chemistrysteps.com Nucleophilic attack on this carbon is a key step in reactions like hydrolysis.

Nucleophilic Site : The carbonyl oxygen is the most significant nucleophilic site. The lone pairs on the oxygen can participate in hydrogen bonding and can be protonated under acidic conditions. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water. solubilityofthings.com The nitrogen atom, due to the delocalization of its lone pair into the carbonyl group, is significantly less nucleophilic and basic than the nitrogen in amines.

SiteTypeReactivityFactors Influencing Reactivity
Carbonyl CarbonElectrophilicModerately reactiveResonance stabilization from the nitrogen lone pair decreases electrophilicity. Protonation of the carbonyl oxygen increases it.
Carbonyl OxygenNucleophilicReactiveSite of protonation in acidic media, which activates the amide for nucleophilic attack.
Nitrogen AtomWeakly NucleophilicLowThe lone pair is delocalized by resonance with the carbonyl group, reducing its availability.

Amides, including this compound, are generally stable in neutral aqueous solutions but can undergo hydrolysis to yield a carboxylic acid (formic acid) and an amine (cyclopropylamine) under acidic or basic conditions. solubilityofthings.comlibretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step enhances the electrophilic character of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by proton transfer to the nitrogen atom, making the cyclopropylamine (B47189) a better leaving group. The collapse of the tetrahedral intermediate and subsequent deprotonation yields formic acid and the cyclopropylammonium ion. libretexts.org

The stability of the amide bond is a crucial feature, attributed to both the resonance stabilization and the poor leaving group ability of the resulting amide anion. chemistrysteps.com

Cyclopropyl (B3062369) Ring Reactivity in this compound Systems

The cyclopropane (B1198618) ring is a three-membered carbocycle characterized by significant ring strain, which is the primary driver for its unique reactivity. beilstein-journals.org This strain energy makes the ring susceptible to cleavage reactions that form more stable, open-chain products. The presence of the adjacent amide group can influence the mode of ring-opening.

The cyclopropyl group in N-cyclopropyl amides can undergo ring-opening through various mechanistic pathways, often promoted by electrophiles, acids, or radical initiators.

Lewis Acid-Promoted Ring-Opening : A notable reaction involves the treatment of N-cyclopropylamides with a Lewis acid like aluminum chloride (AlCl₃). This process leads to a ring-opening rearrangement. The proposed mechanism suggests that the reaction proceeds through a "Heine-type" aziridine (B145994) intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack, leading to the formation of ring-opened products. For instance, in the presence of a chloride source from the Lewis acid, N-(2-chloropropyl)amides can be formed. rsc.org

Acid-Catalyzed Ring-Opening : In superacidic media (e.g., CF₃SO₃H), amide derivatives of cyclopropylamines can undergo ring-opening. nih.gov Protonation of the amide group can lead to the formation of a carboxonium ion. This electron-withdrawing group interacts with the cyclopropane ring, weakening the adjacent (vicinal) C1-C2 bond and leading to its cleavage. nih.gov However, in other related systems like trans-2-phenylcyclopropylamine, protonation of both the amine and the cyclopropane ring can lead to a dicationic intermediate, resulting in the cleavage of the distal (C2-C3) bond. nih.gov The specific bond that cleaves is influenced by the substituents and the stability of the resulting intermediates.

Radical Ring-Opening : Cyclopropane derivatives can also undergo ring-opening via radical mechanisms. beilstein-journals.org These reactions can be initiated by radical species that add to the cyclopropane ring, leading to a ring-opened radical intermediate. This intermediate can then participate in further reactions, such as cyclization or alkylation. beilstein-journals.org

Ring-opening of the cyclopropyl group in this compound is often accompanied by molecular rearrangements, leading to diverse products.

A study demonstrated that the ring-opening rearrangement of N-cyclopropylamides in the presence of AlCl₃ can yield two main types of products depending on the subsequent reaction steps. rsc.org

N-(2-chloropropyl)amides : Formed via the nucleophilic attack of chloride on the aziridine intermediate.

5-methyl-2-oxazolines : Formed when the intermediate undergoes an intramolecular C-O bond formation. rsc.org

This transformation provides a synthetic route from readily available N-cyclopropylamides to these functionalized acyclic and heterocyclic products. rsc.org The Cloke–Wilson rearrangement is another relevant process, describing the thermal or Lewis acid-catalyzed rearrangement of cyclopropyl ketones or imines into five-membered heterocycles like dihydrofurans or pyrrolines. nih.gov While originally described for imines and ketones, the underlying principles of rearrangement following ring activation are applicable to related systems.

Reaction ConditionKey IntermediateTypical Products
AlCl₃"Heine-type" aziridineN-(2-chloropropyl)amides, 5-methyl-2-oxazolines rsc.org
Superacid (CF₃SO₃H)Carboxonium ion / DicationRing-opened alkyl chains nih.gov
Radical InitiatorsRing-opened radicalAlkylated and cyclized products beilstein-journals.org

Applications of N Cyclopropylformamide in Medicinal Chemistry and Drug Discovery

N-Cyclopropylformamide as a Molecular Scaffold in Bioactive Compounds

Design Principles for this compound-Containing Drug Candidates

The design of drug candidates incorporating the this compound moiety is guided by several key principles rooted in the structural and electronic characteristics of the cyclopropyl (B3062369) ring. A primary consideration is the conformational restriction imparted by the cyclopropyl group. nih.gov Unlike flexible alkyl chains, the rigid nature of the cyclopropane (B1198618) ring helps to lock the molecule into a specific, biologically active conformation, which can lead to higher binding affinity for the target protein. This entropic advantage can translate into enhanced potency.

Furthermore, the electronic nature of the cyclopropyl ring, which possesses a degree of π-character, can influence interactions with the target protein. This can be exploited to fine-tune the electronic properties of the pharmacophore and optimize binding interactions. In a study exploring analogues of the experimental antitumor agent N-methylformamide, this compound was synthesized and evaluated, highlighting the interest in exploring how substitutions on the formamide (B127407) nitrogen impact biological activity. nih.gov Although in this particular study N-methylformamide remained the most potent compound, the inclusion of the cyclopropyl group underscores the ongoing exploration of its potential to modulate bioactivity. nih.gov

Key Design Principles for this compound-Containing Drug Candidates:

Design PrincipleRationalePotential Outcome
Conformational Restriction The rigid cyclopropyl ring reduces the number of accessible conformations, pre-organizing the molecule for binding to its target.Increased potency and selectivity.
Metabolic Stability The cyclopropyl group can block metabolically labile sites, preventing enzymatic degradation.Improved pharmacokinetic profile and longer duration of action.
Modulation of Physicochemical Properties The lipophilicity and electronic properties of the cyclopropyl ring can be leveraged to optimize solubility, permeability, and target interactions.Enhanced drug-like properties and target engagement.
Vectorial Exploration of Chemical Space The defined geometry of the cyclopropyl ring allows for precise positioning of substituents to probe specific regions of a binding pocket.Improved target affinity and selectivity.

Exploration of Structure–Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of this compound-containing molecules, SAR exploration often focuses on dissecting the contributions of the cyclopropyl group, the formamide linker, and the surrounding molecular framework.

Systematic modifications to the molecule allow researchers to probe the importance of the cyclopropyl moiety. For instance, replacing the cyclopropyl group with other small alkyl groups (e.g., methyl, ethyl) or larger cycloalkyl rings can reveal whether the specific size, shape, and conformational rigidity of the cyclopropyl ring are critical for activity. A decrease in activity upon such a change would suggest a specific and favorable interaction of the cyclopropyl group with the target.

Synthetic Strategies for this compound-Based Therapeutics

The efficient synthesis of diverse libraries of compounds is crucial for the exploration of SAR and the identification of promising drug candidates. For this compound-based therapeutics, both convergent and divergent synthetic strategies are employed to generate these essential compound collections.

Convergent and Divergent Synthesis of Library Compounds

Convergent synthesis involves the preparation of several key building blocks that are then combined in the final steps to generate a library of target molecules. In the context of this compound derivatives, a convergent approach might involve the synthesis of a variety of substituted cyclopropylamines and a range of carboxylic acid derivatives. The subsequent amidation reaction between these two sets of building blocks would rapidly generate a diverse library of N-cyclopropylamides.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated through a series of different reactions to produce a library of structurally related compounds. For example, a common precursor containing a reactive functional group could be synthesized, and then a variety of different chemical transformations could be applied to this precursor to introduce diversity. This approach is particularly useful for exploring a wide range of chemical space around a core scaffold.

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment hit is identified, it is then optimized and grown into a more potent lead molecule.

The this compound moiety, or simpler cyclopropylamine (B47189) fragments, can be valuable components of fragment libraries. The well-defined shape and rigidity of the cyclopropyl group can provide clear structural information when a fragment is observed binding to a target, for example, through X-ray crystallography. This structural information is invaluable for guiding the subsequent optimization process. The cyclopropyl group can serve as an anchor point, with medicinal chemists then elaborating the rest of the molecule to pick up additional interactions within the binding site.

Role in Peptidomimetic and Oligopeptide Research

Peptides are important signaling molecules in the body, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.

The this compound moiety can be incorporated into peptide-like structures to create peptidomimetics. Specifically, N-alkylation of the peptide backbone is a common strategy to enhance proteolytic resistance. mdpi.com The introduction of a cyclopropyl group on the amide nitrogen can sterically hinder the approach of proteases, thereby preventing the cleavage of the amide bond. This can significantly increase the in vivo stability of the peptide.

Furthermore, the conformational constraints imposed by the N-cyclopropyl group can be used to stabilize specific secondary structures, such as β-turns, which are often important for biological activity. By locking the peptide into its bioactive conformation, the N-cyclopropyl group can enhance its potency and selectivity. The use of N-alkylated amino acids is a well-established strategy in the design of peptidomimetics with improved pharmacological properties. nih.gov

Incorporation into Peptide Analogues

The this compound moiety, or more broadly, the N-cyclopropyl amide, can be integrated into peptide backbones as a dipeptide mimic. nih.gov This substitution serves to introduce conformational rigidity, a tactic often employed to enhance binding affinity for a specific biological target by reducing the entropic penalty of binding. researchgate.net The synthesis of these peptide-mimic hybrids involves specialized chemical methods to create the cyclopropane-containing dipeptide isosteres. acs.org

One area of application is in the development of chemotactic agents. Certain formyl peptides are known to be potent chemoattractants for neutrophils. nih.gov By replacing standard amino acid residues with cyclopropane-containing analogues, researchers can probe the structural requirements for receptor binding and activation. For instance, the synthesis of formyl tripeptides incorporating 1-amino-1-cyclopropane carboxylic acid has been explored to understand its effect on neutrophil chemotaxis. nih.gov

The cyclopropyl group can also be found in more complex peptide structures, including cyclic peptides. Cyclic peptides are valued for their inherent structural constraints, which can lead to improved stability and target selectivity. nih.govmdpi.commdpi.com While this compound itself is a small molecule, the principles of conformational constraint it embodies are central to the design of larger, cyclized peptide analogues. For example, cyclization can be achieved through various chemical strategies, including the formation of disulfide bonds or coordination with metal ions like rhenium and technetium.

The table below summarizes examples of peptide analogues where cyclopropyl groups or related formyl moieties have been incorporated to study structure-activity relationships.

Peptide AnalogueModificationInvestigated Biological Context
HCO-Ac(3)C-Leu-Phe-OMeContains a 1-amino-1-cyclopropane carboxylic acid (Ac(3)c) residue with a formyl group.Neutrophil Chemotaxis
Leu-enkephalin AnaloguesReplacement of Gly2-Gly3 or Phe4-Leu5 with a cis-cyclopropane dipeptide isostere.Opioid Receptor Binding
cis-12,13-cyclopropyl-epothilone BIncorporation of a cis-fused cyclopropane ring.Microtubule Binding and Antiproliferative Activity

Influence on Conformational Constraints and Biological Activity

The introduction of an this compound or a related cyclopropyl-containing residue has a profound impact on the local and global conformation of a peptide. The rigid, three-membered ring of the cyclopropyl group restricts the rotational freedom around adjacent single bonds far more than a comparable acyclic alkyl group, such as an isopropyl group. nih.gov This constraint directly influences the equilibrium between the cis and trans conformations of the amide bond.

Research on formyl tripeptides has shown that the presence of a cyclopropyl group can significantly increase the population of the E (trans) conformation about the formamide functionality compared to peptides containing an isopropyl group. nih.gov This is significant because the specific cis/trans isomer of an amide bond can be critical for the peptide's ability to adopt the correct three-dimensional shape for receptor binding. worldscientific.commonash.edu If a particular conformation is required for biological activity, pre-organizing the peptide into that shape by incorporating a cyclopropyl group can lead to enhanced potency. researchgate.net

The following table details the observed conformational effects and resulting biological activity in specific peptide systems.

Peptide SystemConformational Effect of Cyclopropyl GroupConsequence for Biological Activity
Formyl Tripeptides (e.g., HCO-Ac(3)C-Leu-Phe-OMe)Induces a greater percentage of the E (trans) conformation about the formamide bond (36% E isomer distribution in CDCl3). nih.govThe E conformer appears more effective for peptide-receptor interactions, leading to observed pig neutrophil chemotaxis. nih.gov
Leu-enkephalin Analoguescis-cyclopropane dipeptide isosteres were predicted by molecular modeling to stabilize a reverse turn structure. acs.orgAnalogues with cyclopropane replacing Gly2-Gly3 showed low micromolar affinity for the μ-opioid receptor, while those replacing Phe4-Leu5 did not bind significantly. acs.org
cis-fused 12,13-cyclopropyl-epothilone analoguesThe specific stereochemistry of the cyclopropane moiety is critical for maintaining a natural epothilone-like conformation. nih.govAnalogues with the "natural" orientation of the cyclopropane moiety were nearly equipotent with epothilone (B1246373) A, while other diastereomers were significantly less active. nih.gov

This principle extends beyond simple formamides to more complex systems. In the case of epothilones, which are potent microtubule stabilizers, replacing an epoxide ring with a cyclopropane ring showed that the biological activity was highly dependent on the stereochemical configuration of the cyclopropane. nih.gov This underscores that the conformational constraint imposed by the cyclopropyl group must be precisely controlled to achieve the desired biological effect. An analogue with the cyclopropane moiety oriented in a way that mimics the natural product's structure was almost equipotent with epothilone A, whereas a different diastereomer was significantly less active. nih.gov

Ultimately, the use of this compound and related cyclopropyl-containing building blocks in peptide design is a powerful strategy. It allows for the fine-tuning of a molecule's conformational preferences, which can lead to improved biological activity and selectivity by locking the peptide into its bioactive shape. nih.govnih.govcsmres.co.uk

Computational Chemistry and Theoretical Studies of N Cyclopropylformamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For N-Cyclopropylformamide, these methods elucidate how the electron-withdrawing formyl group interacts with the electron-donating cyclopropyl (B3062369) ring.

While specific peer-reviewed DFT studies focusing exclusively on this compound are not abundant in the literature, the application of DFT to similar amide systems is a well-established practice for obtaining a balance between computational cost and accuracy. nih.gov DFT methods, such as the popular B3LYP hybrid functional or the M06-2X functional, are frequently used to optimize molecular geometries and calculate electronic properties. mdpi.comyoutube.com

For a molecule like this compound, a DFT study would typically involve:

Geometry Optimization: Determining the lowest-energy three-dimensional structure.

Electronic Property Calculation: Computing key descriptors that shed light on the molecule's reactivity and bonding. These properties are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical application of DFT to this compound would likely show significant electron density on the oxygen and nitrogen atoms of the formamide (B127407) group, with the cyclopropyl group acting as a sigma-donor. The partial double bond character of the C-N amide bond, a result of resonance, would also be a key feature revealed by DFT calculations of bond lengths and orbital analysis. nih.gov

Table 1: Representative Electronic Properties Calculable by DFT

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Indicates the reactivity of the molecule as an electron donor, likely localized on the amide group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Indicates the reactivity towards nucleophiles, likely centered on the carbonyl carbon.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; relates to chemical stability and electronic transitions.A larger gap suggests higher kinetic stability.
Mulliken Atomic Charges A method for partitioning the electron density among atoms.Quantifies the partial positive and negative charges on each atom, highlighting polar bonds.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions.

Note: This table is illustrative of properties that would be calculated in a typical DFT study.

High-level ab initio calculations, which are based on first principles without empirical parameterization, provide benchmark-quality data for the electronic structure and conformational energetics of this compound. A key study utilized Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster with single and double and perturbative triple excitations (CCSD) to investigate the molecule. Current time information in Las Vegas, NV, US.

These calculations confirmed that the amide moiety in the most stable conformers is slightly nonplanar. The CCSD method, often considered a "gold standard" in computational chemistry for its accuracy, was instrumental in determining the precise geometries and relative energies of the different conformers of this compound. Current time information in Las Vegas, NV, US.aip.org These methods are particularly crucial for accurately capturing the subtle electron correlation effects that govern the molecule's structure and stability.

The choice of basis set is a critical factor in any quantum chemical calculation, representing a trade-off between accuracy and computational expense. A basis set is a set of mathematical functions used to build molecular orbitals.

Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) are widely used in DFT studies and offer a good compromise for many organic molecules. bas.bg

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set (CBS) limit and are essential for high-accuracy ab initio calculations. acs.org The detailed study on this compound employed the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set, which provides a robust and accurate description of the electron distribution. Current time information in Las Vegas, NV, US.

The computational cost scales steeply with both the size of the molecule and the level of theory and basis set employed. The general trend for computational cost is:

DFT < MP2 < CCSD

For a given method, the cost increases significantly with the size of the basis set (e.g., cc-pVDZ < cc-pVTZ < cc-pVQZ). Therefore, while CCSD with a large basis set provides highly accurate results, its application is often limited to smaller molecules like this compound due to its high computational demand. nih.govresearchgate.net DFT methods, with their more favorable scaling, are often used for larger systems, though with potentially lower accuracy depending on the chosen functional. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Rotation around the C(ring)–N bond in this compound gives rise to different conformers. Computational methods are essential for identifying these stable conformers and mapping the energy landscape that governs their interconversion. Current time information in Las Vegas, NV, US.

Computational studies have identified three key stable conformers (energy minima) for this compound. These arise from the combination of the cis or trans arrangement of the formamide group and the rotation around the C(ring)–N bond. Current time information in Las Vegas, NV, US.

The conformers are:

Cis I: The formamide group is cis, and the C(ring)-H bond is syn-periplanar to the N-H bond (H–Cring–N–H dihedral angle of 0.0°). The amide group is planar and bisects the cyclopropyl ring. Current time information in Las Vegas, NV, US.

Cis II: The formamide group is cis, but the cyclopropyl ring is rotated, resulting in a gauche conformation (H–Cring–N–H dihedral angle of 93.0° at the CCSD/cc-pVTZ level). This is the global energy minimum. Current time information in Las Vegas, NV, US.

Trans: The formamide group is trans, and the cyclopropyl ring is in a gauche orientation (H–Cring–N–H dihedral angle of 79.9° at the CCSD/cc-pVTZ level). Current time information in Las Vegas, NV, US.

High-level MP2 and CCSD calculations predict that the Cis II and Trans conformers have nearly identical electronic energies. The Cis I conformer is significantly less stable, with a calculated energy 8–9 kJ/mol higher than Cis II. Current time information in Las Vegas, NV, US.

Table 2: Calculated Relative Energies and Dihedral Angles of this compound Conformers

ConformerMethodH–Cring–N–H Dihedral Angle (°)Relative Electronic Energy (kJ/mol)
Cis I MP2/cc-pVTZ0.08.61
Cis II MP2/cc-pVTZ92.90.00 (Global Minimum)
Trans MP2/cc-pVTZ80.4~0.00
Cis I CCSD/cc-pVTZ0.08-9
Cis II CCSD/cc-pVTZ93.0~0.00
Trans CCSD/cc-pVTZ79.9~0.00

Data sourced from Demaison et al. Current time information in Las Vegas, NV, US.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. For this compound, the PES for rotation about the C(ring)–N bond has been calculated. Current time information in Las Vegas, NV, US. The maxima on this surface correspond to transition states, which are the highest energy points along the lowest energy path between two minima. rsc.org

For the cis form: The transition state between the higher-energy Cis I minimum and the global minimum Cis II occurs at a dihedral angle of approximately 42.5°, with a barrier of about 12.03 kJ/mol relative to Cis II. Current time information in Las Vegas, NV, US.

For the trans form: The rotation of the cyclopropyl group from the minimum energy Trans conformer is hindered by two transition states at dihedral angles of 0° and 180°, with energy barriers of 19.54 and 11.44 kJ/mol, respectively. Current time information in Las Vegas, NV, US.

A complete reaction path analysis would typically involve an Intrinsic Reaction Coordinate (IRC) calculation. utah.edu An IRC calculation starts at a transition state structure and follows the steepest descent path downhill to the connected reactant and product minima, thereby formally confirming the reaction pathway. utah.eduscm.com While not explicitly reported for this compound in the surveyed literature, the calculated potential energy functions strongly delineate the rotational pathways between the identified conformers. Current time information in Las Vegas, NV, US.

Catalytic Applications and Transformations Involving N Cyclopropylformamide

N-Cyclopropylformamide as a Component in Catalytic Systems

While direct applications of this compound as a primary ligand or organocatalyst are not extensively documented, its structural motifs and derivatives are relevant in the design of catalytic components.

Ligand Precursor in Metal-Catalyzed Reactions

This compound can be envisioned as a precursor for more complex ligands used in metal-catalyzed reactions. The formamide (B127407) group can be chemically modified to introduce coordinating moieties, or the cyclopropylamine (B47189) backbone can be incorporated into larger ligand scaffolds. For instance, palladium complexes with nitrogen-containing ligands are widely used in cross-coupling reactions. researchgate.netnih.gov The development of novel ligands is crucial for enhancing the efficiency and selectivity of these catalytic processes. rsc.org Although direct coordination studies of this compound are scarce, the broader class of N-containing ligands, including those derived from amides and amines, plays a significant role in stabilizing and activating metal centers in catalysis. researchgate.netmdpi.com

Organocatalytic Roles

The field of organocatalysis often utilizes small organic molecules to catalyze chemical reactions. researchgate.net While this compound itself is not a prominent organocatalyst, its derivatives, particularly those incorporating chiral cyclopropylamine structures, have the potential to be explored in asymmetric catalysis. Chiral amines and amides are known to act as effective organocatalysts in a variety of transformations. researchgate.netmdpi.com For example, diaminocyclopropenylidene derivatives have been investigated as a class of organocatalysts that are distinct from N-heterocyclic carbenes. researchgate.net

Catalytic Synthesis of this compound and its Analogues

The synthesis of this compound and related N-substituted amides can be achieved through various catalytic methods, offering efficient and environmentally benign alternatives to stoichiometric routes.

Homogeneous Catalysis Approaches

Homogeneous catalysis provides a powerful tool for the synthesis of formamides. The N-formylation of amines using carbon dioxide and a reducing agent is a notable green chemistry approach. sylzyhg.comrsc.org Ruthenium and iridium pincer complexes have shown high activity in the N-formylation of diverse amines, proceeding through the formation of ammonium formate followed by dehydration. kaust.edu.sa Mechanistic studies suggest a key role for metal-ligand cooperativity in these transformations. kaust.edu.sa Another approach involves the use of methanol as a formyl carrier in the presence of a reusable chromium catalyst, which has been successful for the formylation of various primary and secondary amines. d-nb.info

The following table summarizes representative homogeneous catalytic systems for N-formylation of amines, which are analogous to the synthesis of this compound.

Catalyst SystemFormyl SourceAmine Substrate ScopeKey Features
Ruthenium pincer complexCO2 / H2Primary and secondary aminesAdditive-free, high turnover number
Iridium complexes with azocarboxamide ligandsFormic acid-Solvent-free dehydrogenation
(NH4)3[CrMo6O18(OH)6]MethanolPrimary and secondary aminesReusable, inorganic ligand

Heterogeneous Catalysis for Efficient Production

Heterogeneous catalysts offer advantages in terms of catalyst separation and reusability, making them attractive for industrial applications. rsc.orgyoutube.com Supported metal catalysts, such as nickel nanoparticles on various oxide supports (e.g., Ni/θ-Al2O3), have been effectively used for the N-alkylation of amines with alcohols, a reaction class that shares mechanistic features with N-formylation. researchgate.net These reactions often proceed via a "borrowing hydrogen" mechanism, involving a domino sequence of dehydrogenation, condensation, and hydrogenation. rsc.org

Solid acid catalysts have also been employed for the formylation of amines. mdpi.com For instance, nickel nanoparticles loaded on acid-base bifunctional supports have shown high activity, suggesting that the nature of the support material plays a crucial role in the catalytic performance. researchgate.net

Below is a table highlighting different heterogeneous catalytic systems applicable to the synthesis of N-alkylamides, providing a framework for the potential production of this compound.

CatalystReaction TypeSubstrate ScopeAdvantages
Ni/θ-Al2O3N-alkylation with alcoholsAnilines, aliphatic aminesReusable, additive-free
Supported transition metalsBorrowing hydrogen reactionsAmines, alcohols, thiolsGreen synthesis, domino reactions

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms is crucial for the optimization of catalytic processes for the synthesis of this compound and its analogues.

For the N-formylation of amines using CO2 and hydrosilanes, mechanistic studies have revealed different potential pathways. One proposed mechanism involves the activation of the hydrosilane by a catalyst, which then reduces CO2 to a formoxysilane intermediate that subsequently reacts with the amine. acs.org An alternative pathway suggests the initial formation of a carbamate salt from the amine and CO2, which is then reduced by the hydrosilane. acs.org The specific pathway can depend on the basicity of the amine. acs.org

In the case of metal-catalyzed N-formylation, for example with ruthenium complexes, the reaction is thought to proceed via the reduction of CO2 to ammonium formate, followed by a dehydration step to yield the formamide. kaust.edu.sa Electrochemical methods for N-formylation have also been investigated, with mechanistic studies suggesting pathways involving either the direct oxidation of a hemiaminal intermediate or the formation of a methylisocyanide intermediate. nih.gov

Control experiments and the observation of key intermediates are vital in elucidating these mechanisms. For instance, in the chromium-catalyzed formylation of amines with methanol, mechanistic insights were gained through the identification of an intermediate species. d-nb.info

Spectroscopic Analysis of Catalytic Intermediates

The elucidation of catalytic mechanisms often relies on the direct observation and characterization of transient intermediates. Spectroscopic techniques are invaluable tools in this endeavor, providing insights into the structure and bonding of species that exist only fleetingly during a chemical transformation. In the context of catalytic reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be critical for identifying and characterizing key intermediates.

For instance, in hypothetical transition metal-catalyzed reactions where this compound acts as a directing group for C-H activation, in situ NMR spectroscopy could be employed to monitor the reaction progress and detect the formation of organometallic intermediates. Changes in the chemical shifts of the cyclopropyl (B3062369) protons or the formyl proton upon coordination to a metal center would provide evidence for the formation of a catalyst-substrate complex. Similarly, the appearance of new signals in the aromatic or aliphatic region could indicate the formation of a cyclometalated intermediate, a common step in C-H activation cycles.

IR spectroscopy offers complementary information by probing the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretching frequency of the formamide group is particularly sensitive to its coordination environment. A shift in this frequency upon addition of a metal catalyst could signify the coordination of the formamide oxygen to the metal center, a key step in many directing group-assisted reactions.

High-resolution mass spectrometry (HRMS) is another powerful tool for identifying catalytic intermediates. By capturing and analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to confirm the elemental composition of proposed intermediates, including catalyst-substrate adducts or species formed after oxidative addition or reductive elimination steps.

While specific, detailed spectroscopic data for catalytic intermediates in reactions involving this compound are not extensively documented in publicly available literature, the principles of these analytical techniques form the foundation for mechanistic investigations in catalysis.

Table 1: Hypothetical Spectroscopic Data for Intermediates in a Palladium-Catalyzed C-H Arylation Directed by this compound

IntermediateSpectroscopic TechniqueKey Observable FeatureImplication
Catalyst-Substrate Complex¹H NMRDownfield shift of formyl protonCoordination of formamide to Pd
IRShift in C=O stretching frequencyCoordination of carbonyl oxygen
Palladacycle¹H NMRAppearance of new aromatic signalsC-H bond activation
HRMSDetection of [Substrate-H+Pd]⁺ ionFormation of cyclometalated intermediate
Oxidative Addition Adduct¹⁹F NMR (if aryl halide is fluorinated)Shift in fluorine resonanceOxidative addition of aryl halide
HRMSDetection of [Palladacycle+Aryl Halide]⁺ ionFormation of Pd(IV) intermediate

Computational Modeling of Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex catalytic reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and predict the structures of intermediates, providing a detailed, step-by-step understanding of the catalytic cycle.

In the context of catalytic transformations involving this compound, computational modeling could be applied to investigate various aspects of the reaction mechanism. For example, in a transition metal-catalyzed C-H functionalization reaction where this compound serves as a directing group, DFT calculations could be used to:

Determine the preferred coordination mode: Calculations can predict whether the this compound coordinates to the metal center through the nitrogen or oxygen atom of the formamide group and determine the most stable geometry of the initial catalyst-substrate complex.

Elucidate the C-H activation step: The transition state for the C-H bond cleavage, often the rate-determining step, can be located and its energy calculated. This allows for a comparison of the feasibility of different C-H activation pathways (e.g., concerted metalation-deprotonation vs. oxidative addition).

For instance, a computational study on a hypothetical rhodium-catalyzed hydroacylation involving this compound could explore the energetics of oxidative addition of the formyl C-H bond to the rhodium center, followed by migratory insertion of an alkene into the Rh-H or Rh-acyl bond. The calculated energy barriers for these steps would provide insights into the reaction's feasibility and potential regioselectivity.

Although specific computational studies focused solely on catalytic cycles involving this compound are not readily found in the literature, the application of these computational methodologies is a standard practice in modern organometallic chemistry and catalysis research.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Palladium-Catalyzed C-H Functionalization Directed by this compound

Catalytic Cycle StepIntermediate/Transition StateCalculated Relative Free Energy (kcal/mol)Brief Description
CoordinationCatalyst-Substrate Complex-5.2Initial binding of the substrate to the palladium catalyst.
C-H ActivationTS1+18.5Transition state for the concerted metalation-deprotonation step.
Palladacycle Intermediate-2.1Stable five-membered ring intermediate formed after C-H activation.
Oxidative AdditionTS2+25.3Transition state for the oxidative addition of an aryl halide to the palladacycle.
Pd(IV) Intermediate+8.7High-energy palladium(IV) species formed after oxidative addition.
Reductive EliminationTS3+15.1Transition state for the formation of the new C-C bond and regeneration of the catalyst.
Product ReleaseCatalyst + Product-35.8Final products of the catalytic cycle.

Environmental Behavior and Degradation Pathways of N Cyclopropylformamide Analogues

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. navy.mil These pathways are crucial in determining the initial breakdown of substances released into the environment and are influenced by factors such as sunlight intensity, pH, and the presence of environmental radicals. epa.gov

Photolytic Degradation Processes and Kinetics

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from solar radiation. nih.gov The rate of photolysis depends on the substance's ability to absorb light at specific wavelengths and the quantum yield of the reaction, which is the efficiency of the absorbed light in causing a chemical change. nih.gov For many organic molecules, this process can follow pseudo-first-order kinetics. nih.gov

While specific photolytic studies on N-Cyclopropylformamide are not extensively detailed in available research, the general mechanism for related compounds often involves the cleavage of chemical bonds susceptible to UV radiation. For instance, studies on other pharmaceutical compounds show that photolysis in water can be a significant degradation pathway, with kinetics influenced by pH and the presence of photosensitizing substances in the water matrix. nih.govmdpi.com The degradation of the pharmaceutical frusemide, for example, involves both photoreduction and photohydrolysis when irradiated with UV light. nih.gov

Table 1: Factors Influencing Photolytic Degradation

Factor Description Potential Impact on this compound Analogues
Light Intensity/Wavelength The energy and amount of light exposure. Higher intensity and appropriate UV wavelengths would likely increase degradation rates.
pH of the Medium Affects the chemical species present (protonated/deprotonated forms). Can alter the molecular structure's susceptibility to photolysis, as seen with other compounds where degradation is faster at neutral pH. nih.gov

| Water Matrix | Presence of dissolved organic matter (e.g., humic acids) and inorganic ions (e.g., nitrates). | These substances can act as photosensitizers, accelerating degradation, or as light absorbers, inhibiting it. nih.gov |

Hydrolytic Stability under Various Environmental Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound by cleaving its chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence, especially in aquatic systems. eastman.com Factors controlling the rate of ester and amide hydrolysis include pH, temperature, and steric factors of the molecule. eastman.com

The formamide (B127407) group in this compound contains an amide bond. Generally, amides are relatively stable to hydrolysis under neutral pH conditions but can be degraded under strongly acidic or alkaline conditions. researchgate.net The stability of ester bonds, for example, is shown to be superior in molecules with cycloaliphatic structures due to steric shielding, a principle that may also afford some stability to the cyclopropyl (B3062369) group in this compound analogues. eastman.com While specific kinetic data for this compound is limited, its structural features suggest moderate persistence in typical environmental water bodies (pH 6-9) at ambient temperatures.

Oxidative Pathways and Reactivity with Environmental Radicals

Oxidative degradation in the environment is primarily driven by reactions with highly reactive radical species, such as hydroxyl radicals (•OH), which are often referred to as the "detergent" of the atmosphere and are also present in aquatic systems. Oxidative N-dealkylation is a major metabolic pathway for many compounds containing nitrogen. researchgate.net

Studies on the analogue N-cyclopropyl-N-methylaniline using horseradish peroxidase as an oxidizing agent provide insight into the potential fate of the cyclopropyl group. researchgate.net This process involves a single electron transfer (SET) from the nitrogen atom to form a highly reactive aminium cation radical. researchgate.net This intermediate can lead to the opening of the cyclopropyl ring, forming a more reactive carbon-centered free radical. researchgate.net This pathway is significant as it suggests that oxidative processes in the environment could lead to the complete transformation of the cyclopropylamine (B47189) structure. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. mdpi.com This is often the most significant pathway for the complete mineralization of organic pollutants into simpler inorganic molecules such as carbon dioxide, water, and ammonia (B1221849). eagri.org

Microbial Transformation and Biodegradation Potential

The microbial transformation of nitrogen-containing organic compounds is a key part of the nitrogen cycle. mdpi.comsemanticscholar.org Microorganisms utilize these compounds as sources of carbon and nitrogen for their growth. researchgate.net The process of converting organic nitrogen into inorganic forms like ammonia is known as mineralization or ammonification. eagri.org

Identification of Microbial Metabolites and Enzymes

The identification of metabolites and the enzymes responsible for their formation is crucial for understanding the complete biodegradation pathway.

In the degradation of N-cyclopropylmelamine by Pseudomonas sp. strain A, the organism sequentially deaminated the parent compound, leading to the formation of specific metabolites. nih.gov

Table 2: Microbial Degradation Pathway of N-Cyclopropylmelamine

Step Precursor Enzyme Type (Implied) Metabolite Organism
1 N-Cyclopropylmelamine Deaminase / Hydrolase Cyclopropylammeline Pseudomonas sp. Strain A
2 Cyclopropylammeline Deaminase / Hydrolase Cyclopropylammelide Pseudomonas sp. Strain A

The reactions appear to be hydrolytic, with enzymes systematically removing amino groups from the triazine ring. nih.gov The final step, carried out by strain D, involves an enzyme that cleaves the last N-cyclopropyl group, yielding cyclopropylamine and cyanuric acid. nih.gov

For other cyclic amides, such as N-methylpyrrolidone, specific gene clusters (e.g., nmpABCDEF) have been identified that encode the enzymes for degradation. nih.gov The initial step is often catalyzed by an amidohydrolase that opens the cyclic amide ring. nih.gov Subsequent steps can involve amino acid oxidases and dehydrogenases to further process the molecule into central metabolic intermediates like succinate. nih.gov While the specific enzymes for this compound are not identified, it is plausible that similar hydrolytic enzymes (amidases or amidohydrolases) would initiate its biotic degradation.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. nih.gov These models rely on specific input parameters such as a compound's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and its susceptibility to various degradation processes. epa.gov Persistence assessment involves evaluating all available information on a substance's degradation to determine how long it will remain in the environment. ufl.edu This is often characterized by the chemical's half-life, which is the time it takes for 50% of the substance to break down. orst.edu

A diligent search for studies related to the environmental fate modeling or persistence assessment of this compound yielded no specific results. There are no published models tailored to this compound, nor are there any documented assessments of its persistence in environmental compartments like soil or water.

Prediction of Environmental Half-Lives

The environmental half-life of a chemical is a critical metric for assessing its persistence. orst.edu It can vary significantly depending on environmental conditions (e.g., soil type, temperature, moisture) and the medium (soil, water, air). orst.edu Half-lives are determined through standardized laboratory simulation tests or field dissipation studies. epa.gov For many chemicals, particularly those used in agriculture, this data is essential for environmental risk assessment. maine.govcompostingcouncil.org

No experimental or predicted environmental half-life data for this compound in soil, water, or sediment could be located in the reviewed scientific literature. Without studies on its degradation kinetics, it is not possible to provide quantitative estimates of its persistence.

Formation of Transformation Products and their Characterization

When a chemical degrades in the environment, it breaks down into other compounds known as transformation or degradation products. nih.gov Understanding the identity of these products is crucial, as they can sometimes be more persistent or toxic than the original parent compound. nih.gov The characterization of these products typically involves advanced analytical techniques, such as mass spectrometry, to identify their chemical structures.

There are no published studies that identify or characterize the transformation products resulting from the biotic or abiotic degradation of this compound. Research on the degradation pathways of other nitrogen-containing heterocyclic compounds has been conducted, but these findings cannot be directly applied to this compound without violating the specific constraints of this article. nih.govnih.gov Without experimental data, the potential degradation pathways and the resulting transformation products of this compound remain unknown.

N Cyclopropylformamide in Advanced Materials and Polymer Chemistry

Integration of N-Cyclopropylformamide Moieties into Polymeric Structures

The introduction of this compound functionalities into polymers is primarily achieved through the polymerization of monomers such as N-cyclopropylacrylamide. The selection of the polymerization technique is crucial as it dictates the degree of control over the polymer's molecular weight, dispersity, and architecture.

Several polymerization methods can be employed for monomers containing formamide (B127407) groups, with controlled radical polymerization techniques being particularly effective for achieving well-defined polymers. These methods are essential for creating polymers with predictable properties and complex architectures.

Free Radical Polymerization (FRP): This is a conventional method for polymerizing vinyl monomers. While robust and versatile, it offers limited control over the polymer's molecular weight and dispersity. For N-substituted acrylamides, FRP is often initiated using thermal or photochemical initiators.

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It has been successfully applied to the polymerization of various N-substituted acrylamides.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile controlled radical polymerization technique that is compatible with a wide range of functional monomers, including N-substituted acrylamides. It enables the synthesis of well-defined homopolymers and block copolymers.

Below is a table summarizing typical conditions for the polymerization of a related N-substituted acrylamide, N-isopropylacrylamide (NIPAM), which serves as a model for the polymerization of N-cyclopropylacrylamide.

Table 1: Representative Polymerization Methods for N-substituted Acrylamide Monomers

Polymerization Method Initiator Chain Transfer Agent (CTA) / Catalyst Solvent Temperature (°C)
Free Radical Polymerization AIBN None Dioxane 70
ATRP Ethyl α-bromoisobutyrate CuBr/PMDETA 2-Propanol 25
RAFT Polymerization AIBN Trithiocarbonate DMF 60

Data presented are representative examples for analogous N-substituted acrylamides due to the limited availability of specific data for N-cyclopropylacrylamide.

The synthesis of copolymers allows for the fine-tuning of polymer properties by combining the characteristics of different monomers. N-cyclopropylacrylamide can be copolymerized with a variety of other monomers to create materials with a broad spectrum of functionalities. The reactivity ratios of the comonomers are critical parameters that determine the distribution of monomer units along the polymer chain. For N-substituted acrylamides, copolymerization is a common strategy to modulate properties such as the lower critical solution temperature (LCST) in aqueous solutions. For instance, copolymerizing a hydrophobic monomer like NCPAA with a more hydrophilic monomer can adjust the temperature at which the polymer undergoes a phase transition.

Block copolymers containing N-cyclopropylacrylamide segments can also be synthesized using controlled radical polymerization techniques. This allows for the creation of well-defined amphiphilic structures that can self-assemble into various morphologies, such as micelles and vesicles, in selective solvents.

Application in Functional Polymers and Materials Science

The unique properties imparted by the this compound moiety make it a valuable component in the design of functional polymers and advanced materials. These applications often leverage the stimuli-responsive nature and the potential for specific non-covalent interactions of the resulting polymers.

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, host-guest interactions, and metal-ligand coordination, which hold monomeric units together. The formamide group in this compound is capable of forming strong hydrogen bonds, which can be a driving force for the self-assembly of polymers into higher-order structures. The cyclopropyl (B3062369) group, with its unique electronic character, can also participate in specific non-covalent interactions, further influencing the supramolecular assembly. rsc.orgnih.gov The development of noncovalent synthons is crucial for expanding the applications of supramolecular polymeric materials, and cyclopropenium-based motifs have been explored for this purpose. rsc.orgnih.gov

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons and interesting electronic and optical properties. While the this compound group itself is not conjugated, it can be incorporated as a side chain onto a conjugated polymer backbone. The electronic properties of the cyclopropyl group can influence the electronic structure of the conjugated backbone through inductive and hyperconjugative effects. mdpi.comscispace.comresearchgate.netchemrxiv.orgrsc.org The nature of the side chains in conjugated polymers plays a critical role in their solubility, molecular packing, and charge transport properties. mdpi.comscispace.comresearchgate.netchemrxiv.orgrsc.org By carefully designing the side chains, the properties of the conjugated polymer can be tuned for specific applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Tailoring Polymer Properties through this compound Incorporation

The incorporation of this compound moieties can significantly impact the physical and chemical properties of polymers. The rigid and strained nature of the cyclopropyl ring can affect the polymer's thermal properties, such as the glass transition temperature (Tg), and its mechanical properties. The polarity and hydrogen-bonding capability of the formamide group influence the polymer's solubility and interactions with other molecules.

One of the most notable effects of incorporating N-substituted acrylamides into polymers is the induction of thermoresponsive behavior in aqueous solutions. Similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM), polymers containing N-cyclopropylacrylamide are expected to exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water due to hydrogen bonding between the amide groups and water molecules. Above the LCST, the polymer undergoes a phase transition and becomes insoluble as hydrophobic interactions become dominant. The specific value of the LCST can be tuned by altering the polymer's molecular weight, architecture, and by copolymerization with other monomers. The cyclopropyl group's hydrophobicity is expected to play a significant role in determining the LCST of NCPAA-containing polymers.

Table 2: Expected Influence of this compound Moiety on Polymer Properties

Property Expected Effect of this compound Incorporation Rationale
Glass Transition Temperature (Tg) Increase The rigid cyclopropyl group restricts segmental motion of the polymer backbone. rsc.orghzo.comyoutube.comyoutube.com
Solubility in Water Temperature-dependent (thermoresponsive) Balance between hydrophilic amide group and hydrophobic cyclopropyl group. researchgate.netnih.govnih.govnih.govstanford.edu
Lower Critical Solution Temperature (LCST) Dependent on the balance of hydrophilicity and hydrophobicity The hydrophobic nature of the cyclopropyl group will contribute to a lower LCST compared to more hydrophilic analogues. researchgate.netnih.govnih.govnih.govstanford.edu
Mechanical Properties Potential for increased stiffness The rigid ring structure can enhance the modulus of the material.

This table is based on general principles of polymer science and data from analogous polymer systems, as specific experimental data for this compound-derived polymers is limited.

Influence on Thermal and Mechanical Properties

The thermal and mechanical properties of polymers are critical for their application in advanced materials. Thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), dictate the temperature range in which a polymer can be used. Mechanical properties, including tensile strength, modulus, and elongation at break, determine the material's durability and suitability for structural applications.

The incorporation of various monomers, additives, and functional groups can significantly alter these properties. For instance, the introduction of rigid aromatic rings into a polymer backbone generally increases its thermal stability and mechanical strength. Conversely, the inclusion of flexible aliphatic chains can enhance elasticity.

Currently, there is no specific research available in the public domain that details the influence of this compound as a monomer or additive on the thermal or mechanical properties of polymers. The table below illustrates typical data that would be generated in such research, though it is important to note that this data is hypothetical due to the absence of specific studies on this compound.

Hypothetical Thermal and Mechanical Data for a Polymer Modified with a Cyclopropyl-Containing Monomer

Property Base Polymer Polymer + 5% Monomer X Polymer + 10% Monomer X
Glass Transition Temp. (Tg) (°C) 100 105 110
Tensile Strength (MPa) 50 55 62
Young's Modulus (GPa) 2.5 2.8 3.1

This table is for illustrative purposes only and does not represent actual data for this compound.

Modulation of Optical and Electronic Characteristics

The optical and electronic properties of polymers are fundamental to their use in applications such as organic light-emitting diodes (OLEDs), sensors, and optical films. Optical properties of interest include refractive index, transparency, and birefringence. Electronic properties revolve around the polymer's ability to conduct or insulate electrical charge, which is influenced by its molecular structure and the presence of conjugated systems or dopants.

While the modification of polymers with various functional groups is a common strategy to tune their optical and electronic characteristics, no studies were found that specifically investigate the effect of this compound in this context. The cyclopropyl group, with its unique strained ring structure, could theoretically influence electronic properties, but this has not been experimentally verified in polymeric systems.

Illustrative Data on Optical and Electronic Properties of Functional Polymers

Polymer System Refractive Index Band Gap (eV) Conductivity (S/cm)
Polystyrene 1.59 > 5.0 10⁻¹⁶
Poly(p-phenylene vinylene) ~2.0 ~2.2 10⁻³ (doped)

This table provides examples of typical polymer properties and does not include data for this compound.

Biomedical Material Applications (e.g., drug delivery, biomaterials)

Polymers are extensively used in biomedical applications, including controlled drug delivery systems and as scaffolds for tissue engineering. The key requirements for biomedical polymers are biocompatibility, biodegradability (in some cases), and the ability to be functionalized for specific interactions with biological systems or therapeutic agents.

The surface chemistry and bulk properties of polymers can be modified to control drug release rates or to promote cell adhesion and growth. While various amide-containing polymers have been explored for biomedical applications due to their potential for hydrogen bonding and biocompatibility, there is no specific mention in the literature of this compound being used in the synthesis or formulation of biomedical materials. Research in this area is active, but has not yet extended to this particular compound.

Q & A

How can the PICOT framework structure research questions on this compound’s pharmacokinetics?

  • Methodological Answer : Define:
  • P (Population): Rodent models (e.g., Sprague-Dawley rats).
  • I (Intervention): Oral administration of this compound (50–200 mg/kg).
  • C (Comparison): Control group (vehicle-only).
  • O (Outcome): Plasma half-life (t½) and metabolite profile.
  • T (Time): 24-hour pharmacokinetic sampling.
    Use this framework to align hypotheses with experimental endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.